molecular formula C25H19N3O4 B12879687 2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine

2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine

Cat. No.: B12879687
M. Wt: 425.4 g/mol
InChI Key: RVLYQWCBPVWANG-UHFFFAOYSA-N
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Description

2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes two oxazole rings attached to a central pyridine ring, with methoxyphenyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxyphenyl oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a high temperature to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole derivatives .

Scientific Research Applications

2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
  • 2,6-Bis(benzimidazol-2-yl)pyridine
  • 2,6-Bis(4-methyl-5-phenyl-2-oxazolinyl)pyridine

Uniqueness

2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine is unique due to its specific structural features, including the presence of methoxyphenyl groups and oxazole rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-[6-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-yl]-1,3-oxazole

InChI

InChI=1S/C25H19N3O4/c1-29-18-10-6-16(7-11-18)22-14-26-24(31-22)20-4-3-5-21(28-20)25-27-15-23(32-25)17-8-12-19(30-2)13-9-17/h3-15H,1-2H3

InChI Key

RVLYQWCBPVWANG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=NC(=CC=C3)C4=NC=C(O4)C5=CC=C(C=C5)OC

Origin of Product

United States

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